2,6-dichloropyrimidine-4-carbonyl Chloride

Catalog No.
S729083
CAS No.
26830-94-4
M.F
C5HCl3N2O
M. Wt
211.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dichloropyrimidine-4-carbonyl Chloride

CAS Number

26830-94-4

Product Name

2,6-dichloropyrimidine-4-carbonyl Chloride

IUPAC Name

2,6-dichloropyrimidine-4-carbonyl chloride

Molecular Formula

C5HCl3N2O

Molecular Weight

211.43 g/mol

InChI

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H

InChI Key

NUYJCMGJLNVOML-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl

2,6-Dichloropyrimidine-4-carbonyl Chloride (CAS 26830-94-4) is a reactive acyl chloride functionalized with a dichloropyrimidine core. Its primary utility lies in serving as a direct precursor for the synthesis of 2,6-dichloro-N-substituted-pyrimidine-4-carboxamides. This compound is particularly relevant in medicinal chemistry and agrochemical development, where the pyrimidine carboxamide scaffold is a key structural motif in a range of biologically active molecules, including kinase inhibitors and anti-tubercular agents.

Procuring a seemingly similar precursor, such as the corresponding 2,6-dichloropyrimidine-4-carboxylic acid or a multi-halogenated pyrimidine like 2,4,6-trichloropyrimidine, introduces significant process inefficiencies and reproducibility issues. The carboxylic acid requires an additional activation step using costly and moisture-sensitive coupling reagents (e.g., HATU, EDCI), adding expense, process steps, and purification challenges. Conversely, attempting to functionalize a precursor like 2,4,6-trichloropyrimidine often leads to a mixture of regioisomers due to the comparable reactivity of the C2, C4, and C6 positions, necessitating difficult and costly purification to isolate the desired C4-substituted product.

Process Simplification: Direct Amide Formation Eliminates Need for Coupling Reagents

Unlike its corresponding carboxylic acid, 2,6-dichloropyrimidine-4-carbonyl chloride facilitates direct, single-step amide bond formation upon reaction with a primary or secondary amine. This route avoids the need for a separate activation step with expensive and technically demanding peptide coupling reagents such as HATU, HBTU, or carbodiimides (EDCI, DCC), which are required to convert the carboxylic acid into an active ester before amidation can occur.

Evidence DimensionProcess Steps & Reagent Requirements for Amidation
Target Compound Data1-step process: Direct reaction with amine, typically with a simple base (e.g., triethylamine) to scavenge HCl.
Comparator Or Baseline2,6-dichloropyrimidine-4-carboxylic acid requires a multi-component system: the acid, an amine, a coupling reagent (e.g., HATU), and a non-nucleophilic base.
Quantified DifferenceReduces required core reaction components by at least 33% (from 3+ to 2) and eliminates an entire chemical activation step.
ConditionsStandard amide synthesis protocols.

This simplification reduces raw material costs, minimizes reaction workup and purification complexity, and lowers process mass intensity, which is critical for scalable manufacturing.

Guaranteed Regioselectivity: Ensures Exclusive C4-Amide Formation, Avoiding Isomeric Byproducts

The structure of 2,6-dichloropyrimidine-4-carbonyl chloride inherently directs all acylation reactions to the C4 position. This provides absolute regiochemical control, a significant advantage over using multi-halogenated pyrimidines like 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine as starting points. Nucleophilic aromatic substitution (SNAr) on such precursors often yields mixtures of C2, C4, and/or C6 substituted isomers, with selectivity being highly dependent on the nucleophile and reaction conditions. For example, amination of 6-aryl-2,4-dichloropyrimidine via SNAr can give C4:C2 isomer ratios as low as 2:1, requiring extensive purification.

Evidence DimensionRegioselectivity of Functionalization
Target Compound Data>99% C4-substitution (structurally enforced).
Comparator Or Baseline6-aryl-2,4-dichloropyrimidine + secondary amine (SNAr conditions) yields a 2:1 to 4:1 mixture of C4:C2 isomers.
Quantified DifferenceMoves from a non-selective, mixture-forming reaction to a completely regioselective transformation.
ConditionsNucleophilic substitution reaction with secondary amines.

This built-in selectivity eliminates the risk of isomeric contamination, simplifies product isolation, increases the effective yield of the desired compound, and ensures batch-to-batch consistency.

Streamlined Synthesis of Pyrimidine-Based Kinase Inhibitor Libraries

This compound is the right choice for projects requiring the rapid and efficient synthesis of diverse N-substituted pyrimidine-4-carboxamide libraries. The direct, one-step acylation and guaranteed C4-regioselectivity allow for high-throughput parallel synthesis without the need for complex purification to remove isomers or byproducts from coupling reagents, accelerating the drug discovery process.

Scalable Production of Agrochemical Intermediates

For the development and manufacturing of agrochemicals where a 2,6-dichloropyrimidine-4-carboxamide core is required, this precursor offers a distinct process advantage. By eliminating the need for expensive coupling agents and minimizing purification steps, it provides a more cost-effective and atom-economical route for large-scale production compared to starting from the corresponding carboxylic acid.

Predictable Synthesis of C4-Functionalized Pyrimidine Scaffolds

When the primary goal is the unambiguous and exclusive functionalization at the C4 position of a 2,6-dichloropyrimidine ring, this acyl chloride is the optimal starting material. It circumvents the inherent regioselectivity challenges of SNAr reactions on multi-chlorinated pyrimidines, ensuring the synthesis of a single, well-defined product isomer.

XLogP3

3

Wikipedia

2,6-dichloropyrimidine-4-carbonyl Chloride

Dates

Last modified: 08-15-2023
Mock et al. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology, doi: 10.1038/s41589-020-0528-7, published online 11 May 2020

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